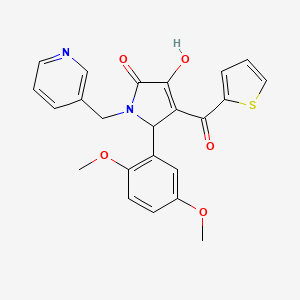

![molecular formula C10H14N4 B2385783 2-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1496071-96-5](/img/structure/B2385783.png)

2-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

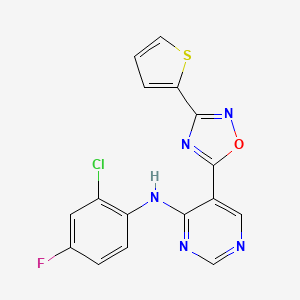

2-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine is a chemical compound with the molecular formula C10H14N4 . It is a member of the pyrazolo[1,5-a]pyrimidine family of N-heterocyclic compounds . These compounds have attracted significant attention in medicinal chemistry and material science due to their photophysical properties .

Synthesis Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines, including 2-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine, allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . Another approach involves a one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles. This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .Molecular Structure Analysis

The molecular structure of 2-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine contains a total of 38 bonds, including 18 non-H bonds, 10 multiple bonds, 3 rotatable bonds, and 10 aromatic bonds. It also includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aliphatic), 1 Pyrazole, and 1 Pyrimidine .Scientific Research Applications

Histamine H4 Receptor Ligands

Research into 2-aminopyrimidines, structurally related to 2-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine, has led to the development of potent ligands for the histamine H4 receptor. These studies focus on optimizing the core pyrimidine moiety and other structural modifications, leading to compounds with potential anti-inflammatory and antinociceptive activities in various models, highlighting the therapeutic potential of H4R antagonists in pain management (Altenbach et al., 2008).

Structural Analysis through Crystallography

The structural elucidation of derivatives of 2-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine via crystallography has provided insights into hydrogen-bonded chain formations and framework structures. This analysis has deepened the understanding of molecular interactions and design considerations for future chemical synthesis and applications in materials science (Portilla et al., 2006).

Antitumor and Antimicrobial Activities

Novel derivatives of 2-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine have been synthesized with demonstrated antitumor and antimicrobial activities. These studies explore the chemical synthesis of enaminones and their cyclocondensation reactions to yield compounds with significant bioactivity, presenting a promising avenue for the development of new therapeutic agents (Riyadh, 2011).

Chemical Synthesis and Modifications

The synthesis of new derivatives containing the 2-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine framework has been explored for various applications, including as inhibitors of adenosine receptors and as agents with potential neuroprotective and anticancer properties. These studies highlight the versatility of this chemical structure in medicinal chemistry and the potential for the development of novel therapeutic agents (Squarcialupi et al., 2013).

properties

IUPAC Name |

2-tert-butylpyrazolo[1,5-a]pyrimidin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4/c1-10(2,3)8-4-9-12-5-7(11)6-14(9)13-8/h4-6H,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIPHXXMECHQHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN2C=C(C=NC2=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dichloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B2385701.png)

![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2385702.png)

![8-(3-chloro-2-methylphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2385709.png)

![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2385712.png)

![1-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol](/img/structure/B2385718.png)

![2-[2-(1,3-Dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phen oxy]acetamide](/img/structure/B2385720.png)